N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine
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Overview
Description
N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.14 g/mol . This compound is known for its unique structure, which includes a difluoromethoxy group and a fluorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine typically involves the reaction of 2-(difluoromethoxy)-5-fluorobenzaldehyde with hydroxylamine hydrochloride under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to increase efficiency and yield.
Chemical Reactions Analysis
N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine is used in a variety of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. It is believed to act by modifying the activity of certain enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect oxidative stress and inflammation pathways.
Comparison with Similar Compounds
N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine can be compared with other similar compounds, such as:
N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine: This compound lacks the fluorine atom at the 5-position, which may affect its reactivity and biological activity.
N-[[2-(methoxy)-5-fluorophenyl]methylidene]hydroxylamine: This compound has a methoxy group instead of a difluoromethoxy group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6F3NO2 |
---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO2/c9-6-1-2-7(14-8(10)11)5(3-6)4-12-13/h1-4,8,13H |
InChI Key |
JZRKCDCQDLHNCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C=NO)OC(F)F |
Origin of Product |
United States |
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